
Tesetaxel
Übersicht
Beschreibung
Tesetaxel is an orally administered taxane derivative that is being investigated as a chemotherapy agent for various types of cancer, including breast cancer, gastric cancer, colorectal cancer, and other solid tumors . Unlike other members of the taxane class, such as paclitaxel and docetaxel, this compound is administered orally rather than intravenously .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tesetaxel is a semisynthetic compound derived from naturally occurring taxanes. The synthesis involves multiple steps, including the modification of the taxane core structure to enhance its oral bioavailability and therapeutic efficacy . The preparation of this compound and related compounds involves the use of specific intermediates and reaction conditions to achieve the desired chemical structure .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the isolation and purification of intermediates, followed by the final steps of chemical modification to produce the active pharmaceutical ingredient .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Tesetaxel unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind essentiell für die Modifikation der chemischen Struktur und die Verbesserung seiner pharmakologischen Eigenschaften .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Modifikation von this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die gewünschten chemischen Umwandlungen zu erreichen, ohne die Stabilität der Verbindung zu beeinträchtigen .
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit verbesserten therapeutischen Eigenschaften. Diese Derivate werden in präklinischen und klinischen Studien auf ihre Wirksamkeit und Sicherheit untersucht .
Wissenschaftliche Forschungsanwendungen
Introduction to Tesetaxel
This compound is an investigational oral chemotherapy agent belonging to the taxane class, which has been primarily studied for its efficacy in treating various cancers, particularly metastatic breast cancer. Its unique pharmacologic properties, such as a long terminal plasma half-life and low pill burden, make it a promising candidate in oncology. This article delves into the applications of this compound, focusing on its clinical studies and therapeutic potential.
Metastatic Breast Cancer
This compound has been investigated extensively for its effectiveness in treating metastatic breast cancer. Notably, the CONTESSA trial (NCT03326674) demonstrated that this compound, when combined with a reduced dose of capecitabine, significantly improved progression-free survival (PFS) compared to capecitabine alone.
- Key Findings :
Other Solid Tumors
In addition to breast cancer, this compound has been explored in various solid tumors, including colorectal and gastric cancers. The compound was administered both as monotherapy and in combination regimens across multiple studies.
- Clinical Studies :
Pharmacological Properties
This compound's distinct pharmacological profile contributes to its therapeutic potential:
- Oral Administration : Allows for easier patient compliance.
- Long Half-Life : Approximately 8 days, facilitating less frequent dosing .
- No Hypersensitivity Reactions : Unlike some other taxanes, this compound has not shown significant allergic reactions during trials .
CONTESSA Trial Overview
Parameter | This compound + Capecitabine | Capecitabine Alone |
---|---|---|
Median PFS | 9.8 months | 6.9 months |
Hazard Ratio | 0.716 | - |
Overall Response Rate (ORR) | 57% | 41% |
p-value | <0.0002 | - |
Additional Investigations
- CONTESSA 2 Trial : Focused on hormone receptor-positive, HER2-negative metastatic breast cancer with encouraging results regarding ORR and PFS.
- CONTESSA TRIO Trial : Explored combinations of this compound with nivolumab, pembrolizumab, and atezolizumab for triple-negative breast cancer patients with PD-L1 expression .
Regulatory Status and Future Directions
Despite promising results in clinical trials, the development of this compound has faced challenges. The FDA indicated that the clinical data may not support approval for metastatic breast cancer or other solid tumors, leading to the discontinuation of its development . This decision underscores the importance of robust clinical evidence in securing regulatory approval.
Wirkmechanismus
Tesetaxel exerts its effects by binding to and stabilizing tubulin, a protein that is essential for the formation of microtubules . By promoting microtubule assembly and preventing their depolymerization, this compound disrupts the normal process of cell division, leading to cell cycle arrest and inhibition of cell proliferation . This mechanism of action is similar to other taxanes but with the added advantage of oral administration and reduced side effects .
Vergleich Mit ähnlichen Verbindungen
- Paclitaxel
- Docetaxel
Comparison: Tesetaxel differs from paclitaxel and docetaxel in several key aspects. While paclitaxel and docetaxel are administered intravenously, this compound is taken orally, providing greater convenience and potentially improving patient compliance . Additionally, this compound has shown potent activity against p-glycoprotein-overexpressing tumors, which are often resistant to other taxanes . This unique property makes this compound a valuable option for treating multidrug-resistant cancers .
Biologische Aktivität
Tesetaxel is an investigational oral taxane derivative that has garnered interest for its potential in treating various cancers, particularly metastatic breast cancer (MBC). This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical trial findings, and safety profiles.
This compound functions as a microtubule inhibitor, similar to other taxanes like paclitaxel and docetaxel. It binds to β-tubulin, promoting microtubule assembly while inhibiting disassembly. This stabilization disrupts normal mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells. Notably, this compound exhibits unique properties that differentiate it from other taxanes:
- Oral Administration : this compound can be taken orally, providing a low pill burden.
- Extended Half-Life : It has a terminal plasma half-life of approximately 8 days, allowing for less frequent dosing (once every three weeks).
- Resistance Profile : Preliminary studies suggest it may retain efficacy against chemotherapy-resistant breast cancer cell lines, making it a promising candidate for patients with limited treatment options .
Phase I Studies
A phase I trial aimed to establish the maximum tolerated dose (MTD) of this compound when combined with capecitabine in patients with advanced solid tumors. The study involved 27 patients and established the MTD as 27 mg/m² for this compound and 2,500 mg/m²/day for capecitabine. The most common dose-limiting toxicities were neutropenia and febrile neutropenia. Among evaluable patients, 82% achieved stable disease .
CONTESSA Trial
The CONTESSA trial was a pivotal phase 3 study comparing this compound plus a reduced dose of capecitabine versus capecitabine alone in patients with HER2-negative, hormone receptor-positive MBC. Key findings include:
- Patient Population : 685 patients were enrolled.
- Primary Endpoint : Progression-free survival (PFS) was significantly improved with the combination therapy compared to capecitabine alone.
- Safety Profile : The combination was generally well-tolerated, although there was an increased incidence of febrile neutropenia (13%) compared to capecitabine alone .
Summary of Clinical Data
Study | Population | Treatment | MTD (mg/m²) | PFS Improvement | Common Toxicities |
---|---|---|---|---|---|
Phase I | Advanced solid tumors | This compound + Capecitabine | 27 | N/A | Neutropenia, Stomatitis |
CONTESSA Trial | HER2-negative MBC | This compound + Reduced Capecitabine | N/A | Significant | Febrile Neutropenia |
Safety and Tolerability
The safety profile of this compound has been characterized by manageable toxicities. In the CONTESSA trial, while there were treatment-related deaths (5 with combination therapy vs. 3 with capecitabine alone), the overall rate was consistent with expectations for combination chemotherapy regimens. Notably:
- Only 4% of patients discontinued therapy due to toxicity.
- Supportive measures like granulocyte colony-stimulating factor (G-CSF) were utilized to manage neutropenia effectively .
Future Directions
Despite promising results, the development of this compound faced challenges leading to its discontinuation for certain indications following FDA feedback on clinical data inadequacies . However, ongoing research continues to explore its potential applications in other malignancies and settings, including its ability to penetrate the central nervous system (CNS), which could broaden its therapeutic scope .
Eigenschaften
IUPAC Name |
[(2R,4S,6S,7R,10R,13S,14R,15S,16S,18S)-13-acetyloxy-4-[(dimethylamino)methyl]-18-[(2R,3S)-3-(3-fluoropyridin-2-yl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxy-16-hydroxy-7,19,20,20-tetramethyl-3,5,11-trioxapentacyclo[14.3.1.02,6.07,14.010,13]icos-1(19)-en-15-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H60FN3O13/c1-24-28(58-40(54)34(52)33(32-27(47)17-14-20-48-32)49-41(55)63-42(3,4)5)21-46(56)38(61-39(53)26-15-12-11-13-16-26)36-44(8,19-18-29-45(36,23-57-29)62-25(2)51)37-35(31(24)43(46,6)7)59-30(60-37)22-50(9)10/h11-17,20,28-30,33-38,52,56H,18-19,21-23H2,1-10H3,(H,49,55)/t28-,29+,30+,33-,34+,35+,36-,37+,38-,44+,45-,46+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODVSQKJJIBWPZ-VLLPJHQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3C(C4(CCC5C(C4C(C(C2(C)C)(CC1OC(=O)C(C(C6=C(C=CC=N6)F)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)C)OC(O3)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H]3[C@H]([C@@]4(CC[C@@H]5[C@]([C@H]4[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C6=C(C=CC=N6)F)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)C)O[C@@H](O3)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H60FN3O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870326 | |
Record name | Tesetaxel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
882.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333754-36-2 | |
Record name | Tesetaxel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=333754-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tesetaxel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0333754362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tesetaxel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12019 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tesetaxel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TESETAXEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UG97LO5M8Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.